Cpo-pfp
Description
Contextualization of Bioconjugation Strategies in Modern Chemical Biology
Bioconjugation, the creation of a covalent link between a biomolecule and another molecule, is a fundamental technique in modern chemical biology with numerous applications, including the development of protein conjugates for studying biological processes and producing therapeutics like antibody-drug conjugates (ADCs). royalsocietypublishing.orgacs.orgrsc.orgnih.gov Proteins, as complex and polynucleophilic macromolecules, present challenges in conjugation reactions due to their sensitivity and the need for precise control over the modification site. royalsocietypublishing.org The ability to connect biological and synthetic entities covalently and noncovalently opens new avenues for understanding and manipulating biological processes. acs.org Effective bioconjugation methods are required in various fields of chemical and synthetic biology to achieve desired functions and activities. rsc.org Recent years have seen a substantial expansion in the collection of chemical techniques available for attaching synthetic groups to proteins, leading to advances in biological understanding, new protein-drug conjugates, targeted medical imaging agents, and hybrid materials. nih.gov Strategies have been developed to address both chemoselectivity (harnessing reacting chemical functionality) and site-selectivity (controlling the reacting amino acid residue). royalsocietypublishing.org
Evolution of Chemoselective Reagents for Site-Specific Macromolecule Modification
The development of mild strategies and new reagents for the chemoselective modification of proteins has been crucial, particularly focusing on the modification of the most nucleophilic amino acids: lysine (B10760008) and cysteine. royalsocietypublishing.org Chemoselectivity, in this context, refers to the selective modification of a side-chain functional group, such as lysine's ε-amines, in the presence of others with similar reactivity. royalsocietypublishing.org Site-selectivity, or regioselectivity, is defined as the preferential conjugation of a single residue on the protein of interest. royalsocietypublishing.org While early strategies sometimes faced limitations in conversion, the field has seen the emergence of reagents designed for improved selectivity and efficiency. royalsocietypublishing.org For instance, acrylic derivatives have been identified as effective Michael acceptors for cysteine modification, demonstrating excellent chemoselectivity and fast kinetics. royalsocietypublishing.org The pursuit of bioconjugation reactions with fast kinetics and exquisite selectivity continues to be a significant area of research, aiming for clean protein modification. researchgate.net New classes of reagents, such as N-alkylpyridinium reagents, have been introduced as soft electrophiles for the chemoselective modification of cysteine residues. researchgate.net Organometallic oxidative addition complexes have also emerged as powerful reagents for rapid and chemoselective biomolecule modification. chemrxiv.org
Genesis and Significance of Cyclopropenone-Based Reagents in Academic Research
Cyclopropenone is a cyclic organic ketone with a three-membered ring structure, featuring significant ring strain and a large dipole moment. nih.govnih.gov This unique structure allows cyclopropenones to participate in various reactions, including cycloaddition, ring-opening, and nucleophilic addition reactions. nih.govnih.gov Since the first synthesis of cyclopropenone, there has been considerable academic interest in its chemistry. nih.gov Cyclopropenones are employed as electrophile-trapping agents and serve as important building blocks for constructing various molecular skeletons, including heterocycles. nih.gov Recent developments have highlighted their utility in diverse transformations such as annulation reactions, acylation, and catalytic reactions. nih.gov In the context of chemical biology, cyclopropenone motifs have been explored as bioorthogonal tools. nih.govresearchgate.net They can react selectively with phosphines to generate reactive intermediates that can then be trapped by neighboring nucleophiles, enabling covalent crosslinking. nih.govresearchgate.net This property has been applied to label and crosslink proteins and to study RNA structure. nih.govresearchgate.net The development of cyclopropenone-based reagents has been particularly significant for achieving site-specific modification of biomolecules. acs.orgnih.gov
Overview of CPO-PFP as a Foundational Building Block in Advanced Chemical Transformations
Cyclopropenone-Pentafluorophenol (this compound) is presented as a crucial activated ester and a universal precursor for accessing a range of cyclopropenone-based reagents. nih.govacs.orgenamine.net It is described as an invaluable reagent for targeted protein modification and other versatile applications. enamine.net this compound is an easy-to-handle, stable white solid that exhibits solubility in water, which is convenient for chemical manipulations. enamine.net Under mild conditions, this compound reacts efficiently to yield stable derivatives. enamine.net Notably, this compound allows for the selective modification of N-terminal cysteine residues on peptides and proteins, even in the presence of other potentially reactive functional groups like internal cysteine residues, other proteins, biological thiols, and reducing agents such as DTT. acs.orgnih.govenamine.net This selectivity for N-terminal cysteine residues is a key advantage offered by CPO-based reagents accessible from this compound. acs.orgnih.gov The synthesis of CPO-based reagents with various functionalities, including those relevant to click chemistry, is readily achieved starting from this compound. nih.govacs.org This highlights this compound's role as a versatile intermediate in the synthesis of diverse chemical tools for bioconjugation and other advanced chemical transformations. nih.govacs.orgenamine.net
Structure
3D Structure
Properties
CAS No. |
2499715-43-2 |
|---|---|
Molecular Formula |
C13H7F5O3 |
Molecular Weight |
306.18 g/mol |
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(3-oxocyclopropen-1-yl)butanoate |
InChI |
InChI=1S/C13H7F5O3/c14-8-9(15)11(17)13(12(18)10(8)16)21-7(20)3-1-2-5-4-6(5)19/h4H,1-3H2 |
InChI Key |
VAQSYBDPDFWNNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C1=O)CCCC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Synthetic Methodologies and Derivative Chemistry of Cpo Pfp
Precursor Synthesis and Cyclopropenation Techniques for CPO-PFP Generation
The synthesis of this compound involves the preparation of a pentafluorophenyl ester precursor followed by a cyclopropenation reaction.
Synthesis from 5-Hexynoic Acid and Pentafluorophenyl Trifluoroacetate (B77799)
The synthetic protocol for this compound typically begins with commercially available 5-hexynoic acid. nih.govacs.orgchemrxiv.org 5-Hexynoic acid is converted to the corresponding pentafluorophenol (B44920) (PFP) ester using pentafluorophenyl trifluoroacetate (PTFTFA). nih.govacs.org This reaction is often carried out in dichloromethane (B109758) (DCM) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine). nih.gov The resulting PFP ester of 5-hexynoic acid is then subjected to a cyclopropenation reaction. nih.govacs.org A common method for cyclopropenation involves the use of TMSCF3 (trifluoromethyltrimethylsilane) and NaI in tetrahydrofuran (B95107) (THF). nih.gov Following the reaction, purification steps, such as using silica (B1680970) gel chromatography, yield this compound. nih.gov
Diversification Strategies for this compound Derivatives
This compound serves as a versatile intermediate for the synthesis of a wide range of cyclopropenone-based reagents with different functionalities. nih.govacs.orgenamine.netenaminestore.com These derivatives are typically prepared by treating this compound with amine-bearing molecules of interest through a simple amide-bond-forming procedure. nih.govacs.orgenamine.net This reaction is fast and efficient, often carried out at room temperature. nih.govacs.org
Preparation of Poly(ethylene glycol)-Conjugated Cyclopropenones (e.g., CPO-PEG, CpO-PEG2-amine)
Poly(ethylene glycol) (PEG)-conjugated cyclopropenones, such as CPO-PEG and CpO-PEG2-amine, can be synthesized from this compound. nih.govacs.orgnih.gov The synthesis of CPO-PEG involves the reaction of this compound with an appropriate amine-terminated PEG molecule. nih.govacs.orgresearchgate.net Similarly, CpO-PEG2-amine can be synthesized by conjugating this compound to a commercially available t-Boc-N-amido-PEG2-amine, followed by acid deprotection. nih.gov These PEGylated derivatives are useful for various applications, including protein bioconjugation. nih.govacs.orgresearchgate.netcam.ac.uk
Synthesis of Fluorescent Dye-Appended Cyclopropenones (e.g., CPO-EDANS, TO-1-CpO)
Fluorescent dye-appended cyclopropenones like CPO-EDANS and TO-1-CpO are also accessible from this compound. nih.govacs.orgnih.govresearchgate.net CPO-EDANS is prepared by the reaction of this compound with an amine-containing EDANS dye. nih.govacs.orgresearchgate.net While successful conversion to the expected product has been observed, the lower conversion (70%) in some cases is ostensibly attributed to the poor solubility of the CPO-EDANS reagent. researchgate.net The synthesis of TO-1-CpO involves the conjugation of this compound to t-Boc-N-amido-PEG2-amine, followed by deprotection and coupling with a TO-1 acetate (B1210297) derivative. nih.gov These fluorescent probes are valuable tools for biological studies, such as investigating RNA structure. nih.gov
Amide-Bond-Forming Procedures for CPO-Primary Amides
This compound (2,3,4,5,6-pentafluorophenyl 4-(3-oxocycloprop-1-en-1-yl)butanoate) serves as a valuable precursor for the synthesis of CPO-primary amides. fishersci.nl This transformation involves the reaction of the activated pentafluorophenyl (PFP) ester moiety of this compound with a primary amine, resulting in the formation of a stable amide bond and the release of pentafluorophenol. The PFP ester functionality is known in organic chemistry as an activated ester, readily susceptible to nucleophilic attack by amines.
The formation of amide bonds using PFP esters and primary amines typically proceeds under mild conditions. fishersci.ca The primary amine acts as a nucleophile, attacking the carbonyl carbon of the PFP ester. This nucleophilic addition is followed by the elimination of the pentafluorophenoxide anion, leading to the formation of the stable amide linkage.
Research into similar PFP-activated species for amide bond formation indicates that the reaction with amines can achieve good to excellent yields. For instance, studies involving pentafluoropyridine (B1199360) (PFP) in one-pot amide synthesis via in situ acyl fluoride (B91410) generation have shown yields up to 94% with various amines. Electron-rich amines have been observed to generally provide better yields in these types of reactions. While specific detailed yield data for a broad range of primary amines reacting directly with this compound were not extensively detailed in the surveyed literature snippets, the established reactivity of PFP esters with primary amines suggests that this is an efficient route for generating CPO-primary amides.
The synthesis of CPO-primary amides using this compound leverages the inherent reactivity of the PFP ester. This approach allows for the controlled formation of amide bonds, which is a fundamental transformation in organic synthesis, particularly relevant for creating diverse CPO-containing molecules. The mild conditions often employed in PFP ester reactions are advantageous for synthesizing complex molecules or those containing sensitive functional groups.
Based on general findings for PFP-activated amide couplings, typical outcomes for the reaction of this compound with primary amines to form CPO-primary amides can be summarized, although specific yields are dependent on the particular primary amine and reaction conditions.
The synthesis of CPO-primary amides from this compound represents a key derivatization pathway, enabling the incorporation of the CPO moiety into molecules containing primary amine functionalities through a reliable amide coupling strategy. fishersci.nl
Elucidation of Cpo Pfp Reaction Mechanisms and Chemoselectivity
Mechanism of N-Terminal Cysteine Modification
The reaction between CPO-based reagents and N-terminal cysteine residues is highly efficient and occurs under mild, biocompatible conditions, typically in aqueous buffer at pH 7 and temperatures between 4 and 25 °C. acs.orgnih.gov This reaction leads to the formation of a stable 1,4-thiazepan-5-one (B1267140) linkage. acs.orgnih.govchemrxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.netresearchgate.net
Double Nucleophilic Attack and Irreversible Cyclopropenone Ring-Opening
The reaction mechanism involves a double nucleophilic attack by the 1,2-aminothiol group of the N-terminal cysteine. chemrxiv.orgresearchgate.net Quantum mechanical calculations have been employed to understand the origin of the selectivity and the reaction pathway. acs.orgnih.govresearchgate.netresearchgate.net The cyclopropenone ring-opening after this double nucleophilic attack is a key feature that makes the reaction with 1,2-aminothiols irreversible. chemrxiv.orgresearchgate.net The first step involves the conjugate addition of the cysteamine (B1669678) thiolate to the cyclopropenone ring. chemrxiv.org
Formation of Stable 1,4-Thiazepan-5-one Linkages
The reaction between monosubstituted cyclopropenones and 1,2-aminothiols, such as the N-terminal cysteine, results in the formation of a stable 1,4-thiazepan-5-one linkage. acs.orgnih.govchemrxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.netresearchgate.net This stable heterocyclic ring structure is a characteristic product of the reaction. researchgate.net
Specificity Towards 1,2-Aminothiols in Peptides and Proteins
CPO-based reagents exhibit remarkable selectivity for 1,2-aminothiols found in N-terminal cysteine residues. acs.orgnih.govchemrxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.netresearchgate.net This selectivity is crucial for achieving site-specific modification of proteins and peptides. acs.orgnih.govresearchgate.netresearchgate.net
Selectivity over Internal Cysteine Residues
A significant advantage of CPO-based reagents is their high selectivity for N-terminal cysteine residues even in the presence of internal cysteine residues on the same protein or on other proteins. acs.orgnih.govchemrxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.netresearchgate.netacs.org This selectivity over internal cysteine residues is attributed to the requirement of the 1,2-aminothiol group for the specific reaction mechanism involving the double nucleophilic attack and subsequent irreversible ring-opening. acs.orgnih.gov Studies with peptides containing both N-terminal and internal cysteine residues have demonstrated that modification occurs only on the N-terminal cysteine. researchgate.net
Compatibility with Biological Thiol Nucleophiles (e.g., Dithiothreitol (B142953) (DTT), Glutathione)
CPO-based reagents demonstrate compatibility with common biological thiol nucleophiles, including dithiothreitol (DTT) and glutathione. nih.govchemrxiv.orgresearchgate.netbiorxiv.orgnih.govresearchgate.netacs.orgacs.org Glutathione, a highly abundant low-molecular-weight thiol in cells, does not react with CPO probes and does not interfere with the reaction between CPO compounds and cysteine. nih.govchemrxiv.orgresearchgate.net This is a notable advantage over other cysteine modification reagents, such as maleimides, which are incompatible with excess DTT. acs.orgnih.govresearchgate.net The ability of CPO reagents to selectively react with N-terminal cysteine in the presence of DTT is particularly useful when working with proteins prone to dimerization. nih.govresearchgate.netresearchgate.net
Mechanisms of CpO-Phosphine Reaction for RNA Crosslinking
Beyond protein modification, cyclopropenone (CpO) motifs have also been explored for investigating RNA structure through a reaction with biocompatible phosphines. biorxiv.orgnih.govresearchgate.netacs.org This reaction provides a chemically triggered approach to crosslink RNAs. nih.govresearchgate.netacs.org CpO motifs react with phosphines to generate electrophilic ketene-ylide intermediates. biorxiv.orgnih.gov These ketene-ylides can then be trapped by neighboring nucleophiles within the RNA structure, such as hydroxyl groups and nucleobases, leading to the formation of covalent crosslinks. biorxiv.org This triggered crosslinking approach allows for the examination of RNA structural changes in response to various stimuli. biorxiv.org The degree of crosslinking has been shown to be dependent on factors such as ligand concentration, time, temperature, and phosphine (B1218219) nucleophilicity. nih.govresearchgate.netacs.orgresearchgate.net
Phosphine-Triggered Generation of Electrophilic Ketene-Ylide Intermediates
The reaction of cyclopropenones, such as the core structure within CPO-PFP, with phosphines initiates a crucial step involving the generation of electrophilic ketene-ylide intermediates. mpg.desigmaaldrich.com This process begins with a nucleophilic attack by the phosphine on the strained cyclopropenone ring. This attack leads to a ring-opening event, resulting in the formation of a highly reactive, electrophilic ketene-ylide species. mpg.desigmaaldrich.com This intermediate is central to the subsequent reactions and the molecule's utility as a chemical probe.
Trapping by Neighboring Nucleophiles on RNA
Following the phosphine-triggered generation of the electrophilic ketene-ylide intermediate, this reactive species can be intercepted by neighboring nucleophiles. In the context of RNA, potential nucleophiles include the hydroxyl groups of the ribose sugar and the nitrogen or oxygen atoms on the nucleobases (Adenine, Guanine, Cytosine, and Uracil). mpg.desigmaaldrich.com The trapping of the ketene-ylide by these adjacent nucleophilic centers on the RNA molecule leads to the formation of a covalent crosslink. mpg.desigmaaldrich.com This reaction is characterized by its proximity dependence, meaning that crosslinking is favored when the CpO moiety is positioned in close spatial proximity to a reactive nucleophile on the RNA structure. mpg.de This proximity-driven reactivity makes CPO-based probes valuable tools for studying RNA structure and interactions.
Kinetic Parameters and Reaction Efficiency in Aqueous Media
Research has demonstrated that reactions involving CPO-based reagents, including related CPO-cysteine modifications, proceed with high efficiency under mild, biocompatible conditions, typically in aqueous buffers at neutral pH (around pH 7) and temperatures ranging from 4 to 25 °C. sigmaaldrich.comsigmaaldrich.com The efficiency of the reaction in aqueous media is a significant advantage for biological applications.
Studies investigating the kinetics of CPO-mediated reactions have reported favorable rates. For instance, the second-order rate constant for a reaction between a CPO-based reagent and cysteine was determined to be 3.0 M⁻¹s⁻¹ at 4 °C. sigmaaldrich.com This rate is comparable to those of other established bioconjugation chemistries. sigmaaldrich.com The reaction has been shown to be favorable even in aqueous solution, with minimal competing intermolecular hydrolysis observed in certain cases. loinc.org Furthermore, the degree of crosslinking between CpO probes and RNA has been shown to be dependent on both reaction time and the concentration of the CpO reagent. mpg.desigmaaldrich.com
The efficiency and relatively fast kinetics of CPO-mediated reactions in aqueous environments, coupled with their ability to be triggered by phosphines and subsequently trapped by neighboring nucleophiles, underscore their utility as versatile tools for chemical modification and structural probing of biomolecules like RNA.
Advanced Applications of Cpo Pfp in Chemical Biology and Material Science
RNA Structure Investigation and Crosslinking
Proximity-Dependent Crosslinking on Model RNA Aptamers
Bioorthogonal cyclopropenones (CpOs), including probes synthesized from CPO-PFP, have emerged as valuable tools for investigating RNA structure through chemically triggered proximity-dependent crosslinking. This approach utilizes the selective reaction of CpOs with phosphines to generate transient ketenes, which can then react with nearby nucleophiles within the RNA structure, forging covalent crosslinks.
Model RNA systems, such as the Mango aptamer, have been used to demonstrate CpO-mediated crosslinking. For instance, a CpO-containing probe (TO-1-CpO) was synthesized through the conjugation of this compound to an amine-functionalized linker. This probe binds selectively to the Mango aptamer. Upon addition of a phosphine (B1218219) trigger, covalent crosslinks are formed between the CpO probe and the RNA. Studies have shown that the degree of crosslinking is dependent on factors such as incubation time and the concentration of the CpO probe.
Analysis of the crosslinking sites in the Mango II aptamer using sequencing revealed specific nucleotides involved in the covalent linkage. Crosslinking was observed at multiple positions within the aptamer, demonstrating the proximity-dependent nature of the reaction, where the CpO unit on the bound ligand reacts with nearby bases in the RNA structure.
Identified Crosslinking Sites in Mango II Aptamer
| Nucleotide Position | Observation |
| 17 | Significantly higher RT stops observed. |
| 20 | Significantly higher RT stops observed. |
| 21 | Significantly higher RT stops observed. |
| 22 | Significantly higher RT stops observed. |
| 25 | Significantly higher RT stops observed. |
These findings highlight the utility of CpO-based reagents derived from this compound in probing the three-dimensional structure and conformation of RNA.
Copper-Free Click Chemistry Facilitation in Bioconjugation
CPO-based reagents, readily accessible from this compound, play a significant role in facilitating copper-free click chemistry, particularly in the context of bioconjugation. nih.govnih.govuni.lu Copper-free click chemistry is advantageous for biological applications as it avoids the cytotoxicity associated with copper catalysts typically used in traditional click reactions.
The cyclopropenone moiety in CPO-based reagents can participate in copper-free click reactions, enabling efficient and selective conjugation under mild, biocompatible conditions. nih.gov This reactivity allows for the site-specific modification of biomolecules. nih.govuni.lu
This compound serves as a universal precursor, allowing the introduction of various functional groups relevant to click chemistry into CPO-based reagents. nih.gov Examples include the synthesis of CPO-PEG-Alkyne and CPO-N₃ from this compound, which can then be utilized in subsequent click reactions for diverse bioconjugation strategies. nih.gov
Development of Protein Dimers and Advanced Protein Constructs
This compound is instrumental in the development of advanced protein constructs, including protein dimers and dual-modified proteins. The CPO-based reagents synthesized from this compound exhibit remarkable selectivity for the N-terminal cysteine residue of peptides and proteins, even in the presence of internal cysteine residues or other nucleophilic side chains. nih.govnih.govuni.lu This selectivity is crucial for creating well-defined protein conjugates.
The reaction between CPO-based reagents and the N-terminal cysteine forms a stable 1,4-thiazepan-5-one (B1267140) linkage. nih.gov This highly efficient reaction proceeds under mild conditions, such as aqueous buffer at physiological pH and room temperature.
The ability to selectively modify the N-terminal cysteine using CPO-based reagents allows for sequential modification strategies. For instance, a protein containing both N-terminal and internal cysteine residues can be first modified at the N-terminus with a CPO-based reagent, followed by modification of the internal cysteine with a different reagent. nih.govuni.lu This orthogonal reactivity enables the creation of dual protein conjugates with precise placement of different functionalities. uni.lu
Furthermore, CPO-based reagents accessible from this compound have been successfully employed in copper-free click reactions to create protein dimers. A notable example is the formation of a dimer of a de novo protein mimic of IL2, which retained its biological activity, binding to the β-IL2 receptor with low nanomolar affinity. nih.govnih.gov The compatibility of these reagents with reducing agents like DTT is also beneficial when working with proteins prone to dimerization. nih.govnih.govuni.lu
Integration in Peptide and Protein Library Development
CPO-based linkers synthesized from this compound have found application in the development of peptide and protein libraries, particularly in the context of phage display technology. Site-specific cyclization of peptides displayed on phage is a valuable strategy for generating constrained peptide libraries with enhanced stability and binding properties.
Bifunctional linkers containing a cyclopropenone moiety, accessible from this compound, have been designed and synthesized for proximity-driven site-specific cyclization of phage-displayed peptides. For example, the linker CCA, synthesized from this compound, has been used to achieve N-terminal to internal cysteine cyclization on phage-displayed peptides. This method allows for efficient cyclization without disrupting phage infectivity or viability. The compatibility of CPO chemistry with DTT is particularly advantageous, eliminating the need for a purification step between reduction and cyclization. This application facilitates the construction of stable and diverse phage display libraries for the selection of high-affinity cyclic peptide binders.
Synthesis of CPO-Based Reagents from this compound
| Starting Material | This compound Reaction Partner | Product Example | Reported Yield | Reaction Time | Conditions |
| This compound | Primary amine | CPO-BN | 91% nih.gov | 20 min | Room temperature nih.gov |
| This compound | Amine-PEG2-biotin | CPO-PEG2-biotin | Not specified | Not specified | Not specified |
| This compound | Amine-bearing molecules | Various CPO-X | High yields nih.gov | Short nih.gov | Room temperature nih.gov |
Computational and Theoretical Investigations of Cpo Pfp Reactivity and Selectivity
Quantum Mechanical (QM) Calculations for Elucidating Reaction Pathways
Quantum Mechanical (QM) calculations have been extensively applied to investigate the reaction mechanisms of CPO-based reagents, particularly their selective reaction with N-terminal cysteine. advancedchemtech.comnih.govnih.gov These calculations are crucial for detailing how chemical changes occur at the atomic level, including the identification of transition states and intermediates along a reaction path. bvspiemonte.itresearchgate.nettiiips.com
Studies utilizing QM calculations have aimed to uncover the fundamental reasons behind the observed selectivity of CPO reagents for N-terminal cysteine residues over internal cysteine residues. advancedchemtech.comnih.govnih.gov By calculating the energies and structures of different possible reaction pathways, QM methods can provide insights into the kinetic and thermodynamic favorability of the desired reaction pathway compared to potential side reactions. This allows researchers to understand why the reaction with the 1,2-aminothiol group of N-terminal cysteine is preferred. advancedchemtech.comnih.govnih.gov
While specific detailed reaction pathway diagrams or energy barriers solely for CPO-PFP's direct reaction pathways were not extensively detailed in the provided search results, the application of QM calculations to CPO-based reagents in general highlights their utility in elucidating the step-by-step molecular transformations and the associated energy profiles that govern reactivity. advancedchemtech.comnih.govnih.govbvspiemonte.itresearchgate.net
Density Functional Theory (DFT) Studies on Selectivity Origin and Reaction Barriers
Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure of molecules and predicting their properties, including reaction energies and transition states. DFT calculations are particularly useful for studying the origin of selectivity and determining the energy barriers of chemical reactions.
In the context of CPO-based reagents, DFT studies, often in conjunction with QM calculations, have been applied to understand the origin of their selectivity for N-terminal cysteine. advancedchemtech.comnih.govnih.gov These studies can analyze the electronic and structural factors that favor the reaction with the N-terminal amino and thiol groups compared to other potentially reactive residues in a protein. advancedchemtech.comnih.govnih.gov By calculating the activation energies for the reaction at different sites, DFT can quantify the kinetic preference for N-terminal cysteine modification.
Research findings indicate that computational methods, including DFT, have been used to explain the high selectivity of CPO-based reagents for N-terminal cysteine residues. advancedchemtech.comnih.govnih.gov Although specific numerical data from DFT calculations on reaction barriers for this compound were not provided in detail, the application of DFT to similar systems and the general class of CPO reagents supports its role in elucidating the energetic landscape of the reaction and the factors that dictate selectivity.
Prediction of Reactivity and Stereochemical Outcomes
Computational methods, including QM and DFT, can be used to predict the reactivity of chemical compounds and the stereochemical outcomes of reactions. researchgate.net By modeling the transition states and reaction pathways, it is possible to anticipate how a molecule will react and what the three-dimensional arrangement of atoms will be in the product. researchgate.net
For CPO-based reagents like those derived from this compound, computational studies can contribute to predicting their reactivity with various functional groups and the potential for forming specific stereoisomers. While the primary selectivity discussed in the search results is chemoselectivity towards N-terminal cysteine, the principles of computational chemistry allow for the prediction of other aspects of reactivity and stereochemistry if relevant reaction pathways are investigated. researchgate.net
Advanced Analytical Characterization Techniques for Cpo Pfp and Its Conjugates
Techniques for Assessing Conjugate Stability and Integrity
Thermal Denaturation Studies
Thermal denaturation studies are essential for evaluating the thermal stability of proteins and protein conjugates. These studies typically involve monitoring changes in a protein's folded structure as temperature increases, leading to unfolding or denaturation. Techniques such as Circular Dichroism (CD) spectroscopy, Differential Scanning Calorimetry (DSC), and fluorescence spectroscopy are commonly employed to measure parameters like melting temperature (Tm), which indicates the temperature at which half of the protein molecules are unfolded.
For CPO-PFP conjugates, thermal denaturation studies can provide insights into whether the conjugation process affects the structural integrity and stability of the parent protein. For instance, studies on protein conjugates, such as peptide/DOTA-conjugated trastuzumab, have shown that conjugation can influence thermal stability labscoop.com. Detailed structural and thermodynamic analyses can clarify how the conjugated molecule interacts with the protein structure, potentially blocking dynamics and enhancing thermal stability labscoop.com.
While specific thermal denaturation data for this compound conjugates using techniques like DSC were not found in the immediate search results, the principle remains highly relevant. The Istrate et al. study, which describes the use of this compound for N-terminal cysteine modification of proteins like cys-GFP, utilized circular dichroism spectroscopy to assess structural modifications of GFP derivatives upon conjugation wikipedia.org. This suggests that CD, a technique often coupled with thermal ramps for denaturation studies, is applicable to this compound conjugates for evaluating their thermal stability. wikipedia.org
A hypothetical thermal denaturation study on a this compound-protein conjugate using CD might yield data similar to that presented for other protein variants or conjugates, showing changes in secondary structure content (e.g., alpha-helix or beta-sheet) as a function of temperature. This data could be presented in a table format, illustrating the change in a specific CD signal (e.g., molar ellipticity at 222 nm) with increasing temperature, allowing for the determination of the conjugate's Tm compared to the unconjugated protein.
Hypothetical Data Table: Thermal Denaturation of Protein and this compound-Protein Conjugate (Illustrative)
| Temperature (°C) | Unconjugated Protein Molar Ellipticity [θ] (deg cm²/dmol) | This compound-Protein Conjugate Molar Ellipticity [θ] (deg cm²/dmol) |
| 20 | -15,000 | -14,800 |
| 30 | -15,200 | -15,000 |
| 40 | -14,000 | -14,500 |
| 50 | -11,000 | -13,000 |
| 60 | -6,000 | -9,000 |
| 70 | -2,000 | -4,000 |
| 80 | -500 | -1,000 |
| Tm (approximate) | 55 °C | 62 °C |
Single-Molecule Force Spectroscopy (Atomic Force Microscopy-based)
Single-Molecule Force Spectroscopy (SMFS), particularly using Atomic Force Microscopy (AFM), is a powerful technique for investigating the mechanical properties of individual molecules, including proteins and polymers. AFM-based SMFS involves attaching a single molecule between an AFM cantilever tip and a substrate surface and then mechanically stretching the molecule by moving the cantilever. The force required to unfold or extend the molecule is measured, providing insights into its mechanical stability and the underlying energy landscape.
For this compound conjugates, AFM-based SMFS could potentially be used to:
Probe the mechanical stability of the conjugated protein. The addition of the this compound moiety and the subsequent linkage to the protein's N-terminal cysteine could alter the protein's mechanical unfolding pathways or increase/decrease its resistance to mechanical force.
Study interactions mediated by this compound conjugates if they are designed to link two molecules. AFM-SMFS could measure the rupture forces of such linkages.
While the provided search results discuss the application of AFM-SMFS to proteins and polyproteins in general, and mention covalent attachment methods for AFM-based force spectroscopy, there is no specific data presented on the application of this technique directly to this compound or its protein conjugates in the snippets.
A typical output from an AFM-SMFS experiment is a force-extension curve, which plots the applied force as a function of the molecule's extension. Unfolding events in proteins appear as characteristic sawtooth-like peaks in these curves.
Hypothetical Data Representation: Force-Extension Curve for a this compound-Protein Conjugate (Illustrative)
Instead of a table, AFM-SMFS data is typically represented graphically as force-extension curves. A hypothetical representation would show:
Initial low force as the molecule is stretched.
Sudden increases in force followed by rapid drops, corresponding to the mechanical unfolding of domains within the protein.
The force at which these drops occur represents the unfolding force of that domain.
The extension between unfolding events provides information about the length of the unfolded segments.
Comparing the force-extension curves of an unconjugated protein and its this compound conjugate could reveal differences in unfolding forces or pathways, indicating the impact of the conjugation on mechanical stability.
In situ Characterization Methods
In situ characterization methods involve monitoring chemical or physical processes in real-time as they occur in their natural or intended environment. This provides dynamic information that ex situ analysis, performed on isolated or modified samples, cannot capture. For this compound and its conjugates, in situ techniques could be valuable for:
Monitoring the conjugation reaction kinetics and efficiency in real-time under various conditions (e.g., different pH, temperature, or presence of other molecules).
Studying the behavior, stability, or interactions of this compound conjugates within complex environments, such as biological systems or functional materials.
Examples of in situ techniques mentioned in the search results include in situ X-ray diffraction (XRD), spectroscopic ellipsometry (SE), quadrupole mass spectroscopy (MS), optical emission spectroscopy (OES), Fourier transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS) for monitoring processes like atomic layer deposition. In a different context, "in situ incorporation" was mentioned in studies involving a different CPO compound in cell-based assays. Research on crude palm oil (another substance sometimes referred to as CPO) has also utilized in situ quality assessment techniques like dielectric spectroscopy.
While the search results highlight the power of in situ methods and the use of this compound for protein modification, specific examples of in situ characterization applied directly to the this compound conjugation reaction or the behavior of this compound conjugates were not extensively detailed in the provided snippets. The Istrate et al. paper mentions facilitating "in situ analysis" in a broader sense related to the use of CPO-based reagents, suggesting the potential for such studies.
The application of techniques like in situ FTIR or Raman spectroscopy could potentially monitor the formation of the 1,4-thiazepan-5-one (B1267140) linkage characteristic of the reaction between the cyclopropenone moiety of this compound and the N-terminal cysteine srlchem.comchemrxiv.org. In situ fluorescence spectroscopy could be used if a fluorescent tag is incorporated into the this compound structure or the protein, allowing real-time monitoring of conjugate formation or localization.
Hypothetical Data Representation: In situ Reaction Monitoring (Illustrative)
In situ characterization data often involves monitoring the change in a spectroscopic signal or other measurable property over time or as a reaction parameter changes.
Hypothetical In situ FTIR Data: Monitoring the disappearance of a characteristic peak corresponding to the cyclopropenone or pentafluorophenyl ester moieties of this compound and the appearance of a new peak corresponding to the formed thiazepanone linkage over the course of the conjugation reaction.
| Time (minutes) | This compound Characteristic Peak Intensity (Arbitrary Units) | Conjugate Characteristic Peak Intensity (Arbitrary Units) |
| 0 | 100 | 0 |
| 10 | 70 | 30 |
| 30 | 30 | 70 |
| 60 | 5 | 95 |
| 120 | 1 | 99 |
The application of these advanced analytical techniques, while not extensively detailed for this compound conjugates in the immediate search results, holds significant potential for gaining a deeper understanding of their structural integrity, stability under various stresses, and behavior in complex environments. Further research employing these methods would contribute valuable data to the field of protein conjugation using cyclopropenone-based reagents.
Comparative Academic Analysis with Established Bioconjugation Reagents
Comparison with 2-Cyanobenzothiazole (CBT) Reagents: Selectivity and Kinetics
CPO-based reagents, derived from CPO-PFP, demonstrate efficient and selective reaction with the 1,2-aminothiol group of N-terminal cysteine residues broadpharm.comcore.ac.uktcichemicals.com. This reaction forms a stable 1,4-thiazepan-5-one (B1267140) linkage under mild, biocompatible conditions broadpharm.comtcichemicals.comcreative-biolabs.com.
Comparatively, 2-cyanobenzothiazole (CBT) derivatives also react with N-terminal cysteine residues, offering fast kinetics broadpharm.comacs.orgcore.ac.uk. However, a notable difference lies in selectivity. CBT derivatives can react quickly, albeit reversibly, with simple thiols broadpharm.comacs.orgcore.ac.uk. This necessitates the protection of other reduced protein thiols when using excess CBT to ensure complete conjugation, which can add complexity to the bioconjugation process broadpharm.comacs.orgcore.ac.uk. In contrast, CPO-based reagents exhibit remarkable selectivity for N-terminal cysteine even in the presence of internal cysteine residues and other biological thiols acs.orgrsc.org.
In terms of kinetics, the second-order rate constant for the reaction of L-cysteine ethyl ester with CPO-based reagents has been determined to be 3.0 M⁻¹·s⁻¹ at 4 °C, which is comparable to the value reported for the CBT-cysteine reaction (9.19 M⁻¹·s⁻¹) core.ac.uk.
Evaluation Against Maleimide-Based Reagents: Stability and DTT Compatibility
Maleimide-based reagents are widely used for thiol modification in bioconjugation via Michael addition to form succinimidyl thioethers nih.gov. However, maleimides have limitations regarding stability and compatibility with reducing agents like dithiothreitol (B142953) (DTT).
A significant advantage of CPO-based reagents is their compatibility with DTT broadpharm.comacs.orgtcichemicals.combroadpharm.com. Excess DTT in the reaction mixture does not hinder the bioconjugation reaction of CPO-based reagents with the N-terminal cysteine residue broadpharm.com. This is in stark contrast to traditional maleimide-based reagents, where the reaction with cysteine produces very low conversion in the presence of excess DTT, presumably due to the incompatibility of maleimides with reducing agents broadpharm.com.
Furthermore, the thioether bond formed by the reaction of maleimides with thiols can undergo a rapid thiol-exchange reaction, potentially leading to the reversal of the conjugation or transfer of the payload to other thiols acs.org. The linkage formed by the reaction of CPO-based reagents with N-terminal cysteine is a stable 1,4-thiazepan-5-one broadpharm.comtcichemicals.comcreative-biolabs.com.
Data from comparative studies highlight the superior performance of CPO-based reagents in the presence of DTT. For instance, in the presence of 500 equiv of DTT, the modification of proteins with a traditional maleimide-based reagent resulted in only minor conversion (~13%), whereas CPO-based reagents showed high efficiency broadpharm.commsdvetmanual.com.
Advantages over Traditional Amino Acid Modification Strategies
Traditional methods for protein modification often target the most abundant or reactive amino acid residues, such as lysine (B10760008) (via NHS esters or isocyanates) or all cysteine residues (via maleimides or haloacetyls) acs.org. This can lead to heterogeneous mixtures of conjugates modified at multiple sites, making downstream analysis and applications challenging acs.org.
CPO-based reagents offer a significant advantage by providing highly selective modification of the N-terminal cysteine residue, even in proteins containing multiple internal cysteine residues broadpharm.comacs.orgtcichemicals.comcreative-biolabs.comrsc.org. This site-specificity allows for the creation of homogeneous protein conjugates with well-defined structures broadpharm.comcore.ac.uk. The ability to specifically target the N-terminus facilitates the construction of elaborate multilabeled bioconjugates with minimal protein engineering broadpharm.comtcichemicals.comcreative-biolabs.com. This is particularly valuable for applications requiring precise control over the site of modification, such as the development of antibody-drug conjugates (ADCs) broadpharm.comcore.ac.uktcichemicals.com.
The use of this compound as a universal precursor allows for the facile introduction of various functional groups (dyes, ligands, click chemistry handles) onto proteins via reaction with an amine-containing molecule of interest, followed by the selective N-terminal cysteine conjugation broadpharm.comacs.orgcore.ac.uk.
Complementarity with Other Bioorthogonal Chemistries
Bioorthogonal chemistry involves reactions that can occur within biological systems without interfering with native biochemical processes tocris.comrsc.orgrichmond.edu. The CPO-based reaction with N-terminal cysteine demonstrates compatibility and complementarity with other established bioorthogonal chemistries.
The CPO-based reaction is mechanistically distinct and has been shown to be compatible with commonly used bioorthogonal transformations, such as the inverse electron-demand Diels-Alder (IEDDA) cycloaddition reaction tg.org.au. This orthogonality allows for the possibility of simultaneous imaging or modification of multiple targets within a single system using different bioorthogonal handles tg.org.au. For example, a protein could be modified at the N-terminal cysteine with a CPO-based reagent and at another site with a reagent compatible with IEDDA, enabling sequential or simultaneous conjugation of two different molecules broadpharm.comrsc.org. This expands the possibilities for creating complex, multi-functional bioconjugates broadpharm.comtcichemicals.comcreative-biolabs.com.
Reactivity Profile Comparison (e.g., with Pentafluorophenyl Sulfonamides)
This compound contains a pentafluorophenyl (PFP) ester moiety. PFP esters are activated carboxylic acid derivatives that are highly reactive towards primary amines, forming stable amide bonds broadpharm.combroadpharm.comresearchgate.net. This reactivity is central to the synthesis of CPO-based reagents from this compound and amine-functionalized molecules broadpharm.comacs.orgcore.ac.uk. PFP esters are generally less susceptible to hydrolysis compared to other activated esters like N-hydroxysuccinimide (NHS) esters, contributing to their stability and efficiency in coupling reactions broadpharm.comnih.govbroadpharm.combvspiemonte.it.
Pentafluorophenyl sulfonamides, on the other hand, contain a sulfonamide functional group attached to a pentafluorophenyl ring. Sulfonamides are a distinct class of compounds with different reactivity. While sulfonamides can react with amines to form sulfonamide bonds, the conditions and mechanisms are typically different from the amide bond formation mediated by PFP esters rsc.org. Studies on the reactivity of pentafluorophenyl sulfonates (precursors to sulfonamides) with amines suggest that they may require stronger bases or higher temperatures compared to the mild conditions suitable for PFP ester reactions with amines rsc.org. Furthermore, sulfonamides can participate in other types of reactions, such as nucleophilic aromatic substitution (SNAr) with thiols, particularly when electron-withdrawing groups are present on the aromatic ring.
Emerging Directions and Future Research Prospects for Cpo Pfp Chemistry
Development of Novel CPO Scaffolds with Tuned Reactivity and Stability
CPO-PFP itself exhibits good stability, reported to be stable for over 6 months. chemrxiv.orgacs.orgresearchgate.net Building upon this foundation, research is focused on designing and synthesizing novel cyclopropenone scaffolds with precisely tuned reactivity and enhanced stability, particularly in complex biological environments. Studies have investigated the stability of cyclopropenone derivatives in aqueous media and cellular contexts. acs.orgresearchgate.net The development of more robust cyclopropenones, such as certain disubstituted variants, that maintain reactivity with bioorthogonal partners while possessing improved stability is a key area of advancement. researchgate.net This tuning of the scaffold aims to optimize reaction kinetics and minimize off-target reactions, crucial for applications in demanding chemical biology settings.
Expansion of Substrate Scope for Chemoselective Modification
A notable characteristic of CPO-based reagents, derived from precursors like this compound, is their remarkable chemoselectivity, particularly their ability to selectively modify N-terminal cysteine residues on peptides and proteins, even in the presence of internal cysteine residues and other potentially reactive functional groups. acs.orgresearchgate.netnih.govresearchgate.netenamine.netresearchgate.net This selectivity is a significant advantage for creating well-defined bioconjugates. Future research is directed towards expanding the scope of substrates amenable to CPO-mediated modification. This includes exploring the reactivity of CPO derivatives with other amino acid residues or functional handles introduced into biomolecules. Expanding the substrate scope will broaden the utility of CPO chemistry for diverse bioconjugation and labeling strategies. The inherent selectivity for N-terminal cysteines already facilitates the construction of complex multi-labeled bioconjugates. researchgate.netresearchgate.net
The following table illustrates the efficiency of conjugation of CPO-based reagents with N-terminal cysteine-containing proteins:
| CPO Reagent | Substrate | Conditions (e.g., pH, Temp, Time) | Conversion (%) | Citation |
| CPO-BN | Cys-GFP | pH 7.0, 25 °C, 2 h | High efficiency | nih.gov |
| CPO-PEG | Cys-GFP | pH 7.0, 25 °C, 2 h | Successful conversion | nih.gov |
| CPO-EDANS | Cys-GFP | pH 7.0, 25 °C, 2 h | 70% | chemrxiv.org |
| CPO-biotin | Cys-GFP | pH 7.0, 25 °C, 2 h | Complete (100%) | chemrxiv.orgnih.gov |
| MI-biotin | Cys-GFP | pH 7.0, with DTT (500 equiv) | ~13% | researchgate.net |
Integration into Advanced Functional Material Design
The facile synthesis of CPO-based reagents with various functionalities from this compound acs.orgresearchgate.net presents opportunities for their integration into the design of advanced functional materials. By conjugating CPO units to polymers, dendrimers, surfaces, or nanomaterials, researchers can impart specific chemical reactivity or introduce recognition elements. While direct examples of this compound in material science were not extensively detailed in the search results, the principle of using protein conjugates for building new functionalized materials has been mentioned. chemrxiv.org The stable linkage formed by the reaction of CPO derivatives could contribute to the creation of robust and durable functional materials with applications in areas such as drug delivery, sensing, or biofouling resistance.
Methodological Advancements in Live-Cell Applications (excluding human trials)
Computational Design and Prediction of Next-Generation CPO Reagents
Computational methods are playing an increasing role in understanding and predicting chemical reactivity. Quantum mechanical calculations have been employed to elucidate the basis for the selectivity of CPO-based reagents towards N-terminal cysteines. researchgate.netresearchgate.net This demonstrates the potential for using computational design and prediction tools to guide the development of next-generation CPO reagents. frontiersin.orgcbiore.id By employing in silico approaches, researchers can predict the properties, reactivity, and selectivity of novel CPO scaffolds before their synthesis, potentially accelerating the discovery of reagents with improved characteristics for specific applications. frontiersin.orgcbiore.idresearchgate.net103.8.12researchgate.netpreferred.jp The application of machine learning and other computational techniques in molecular design and property prediction is a growing area. frontiersin.orgresearchgate.net103.8.12researchgate.netpreferred.jp
Potential for Multi-Component Imaging and Biosensing Applications
The accessibility of a variety of functionalized CPO-based reagents from this compound, including those incorporating fluorescent dyes or click chemistry handles, acs.orgresearchgate.net opens up possibilities for multi-component imaging and biosensing applications. By selectively conjugating different probes or reporter molecules to multiple targets within a biological system using CPO chemistry, researchers can achieve multiplexed detection and imaging. uni-mainz.deeuropa.eunih.govmdpi.com The site-specificity offered by CPO reagents is particularly advantageous for creating well-defined conjugates required for accurate and reliable multi-component analysis. researchgate.netresearchgate.net The broader field of developing imaging biosensors capable of detecting various molecules simultaneously underscores the potential impact of highly selective chemical tools like CPO derivatives. nih.govmdpi.com
Q & A
Basic Research Questions
Q. How to formulate a research question for CPO-PFP studies using established scientific frameworks?
- Methodological Answer : Apply the PICO framework (Population, Intervention/Exposure, Comparison, Outcome) to structure hypotheses. For example:
-
Population : Define the biological system or demographic exposed to this compound (e.g., in vitro cell lines, murine models).
-
Intervention/Exposure : Specify this compound concentration, administration route, and exposure duration.
-
Comparison : Use untreated controls or alternative compounds for comparative analysis.
-
Outcome : Quantify outcomes like toxicity thresholds, metabolic disruption, or molecular binding efficiency.
-
Create "shell tables" to outline variables (Table 1) .
Table 1: Example PICO Framework Variables for this compound Toxicity Study
Component Variables Population Human hepatocyte cell lines (HepG2) Intervention This compound exposure at 0.1–10 μM for 24–72h Comparison Solvent-only controls Outcome ATP depletion, caspase-3 activation
Q. What experimental designs are optimal for initial this compound characterization?
- Methodological Answer : Prioritize dose-response studies to establish baselines. Use:
- High-throughput screening for rapid toxicity profiling.
- Isothermal titration calorimetry (ITC) to quantify binding affinity with target proteins.
- Control groups with structurally analogous compounds to isolate this compound-specific effects.
- Replicate experiments ≥3 times to account for biological variability .
Advanced Research Questions
Q. How to resolve contradictions in this compound experimental data across interdisciplinary studies?
- Methodological Answer :
- Triangulation : Cross-validate results using orthogonal methods (e.g., NMR spectroscopy vs. molecular docking simulations).
- Meta-analysis : Pool data from independent studies to identify trends, adjusting for confounding variables (e.g., solvent polarity, temperature).
- Sensitivity analysis : Test if statistical conclusions hold under varying assumptions (e.g., non-normal data distributions) .
Q. What advanced statistical models address this compound’s non-linear pharmacokinetic behavior?
- Methodological Answer :
- Compartmental modeling : Use differential equations to simulate absorption/distribution dynamics.
- Machine learning : Train random forest or gradient-boosting models on multi-omics datasets (e.g., metabolomics, proteomics) to predict bioaccumulation.
- Bayesian hierarchical models : Account for inter-study variability in meta-analyses .
Q. How to design reproducible protocols for this compound synthesis and purity validation?
- Methodological Answer :
- Standardized synthesis : Document reaction conditions (temperature, catalysts) using CHEMRAT guidelines.
- Analytical validation : Combine HPLC-MS for purity assessment and X-ray crystallography for structural confirmation.
- Data transparency : Share raw spectra and crystallization parameters via repositories like Zenodo or Figshare .
Data Management & Ethical Considerations
Q. How to ensure compliance with FAIR principles in this compound data sharing?
- Methodological Answer :
- Metadata standardization : Use ISA-Tab format to document experimental conditions.
- Licensing : Apply CC-BY 4.0 licenses to datasets for open access while requiring attribution.
- Ethical review : Obtain institutional approval for studies involving vertebrate models or human-derived tissues .
Q. What strategies mitigate bias in this compound’s mechanistic studies?
- Methodological Answer :
- Blinded analysis : Separate data collection and interpretation teams.
- Negative controls : Include compounds with known inert properties to validate assay specificity.
- Pre-registration : Submit study protocols to platforms like Open Science Framework before experimentation .
Interdisciplinary Integration
Q. How to integrate computational and wet-lab approaches for this compound mechanism elucidation?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Predict this compound’s interaction with lipid bilayers or enzymes.
- In vitro validation : Test computational predictions using surface plasmon resonance (SPR) or microscale thermophoresis (MST).
- Iterative refinement : Update computational models with empirical data to improve accuracy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
